molecular formula C12H18ClN B8267704 N-(3-Chloro-2-methylbenzyl)butan-1-amine

N-(3-Chloro-2-methylbenzyl)butan-1-amine

Cat. No.: B8267704
M. Wt: 211.73 g/mol
InChI Key: QWXQEWGIEGCFBX-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylbenzyl)butan-1-amine (CAS: 16183-35-0) is an organic amine with the molecular formula C₁₁H₁₆ClN and a molecular weight of 197.7 g/mol . Structurally, it consists of a butan-1-amine chain linked to a benzyl group substituted with a chlorine atom at the 3-position and a methyl group at the 2-position of the aromatic ring. This compound is a colorless to pale yellow liquid with a boiling point of approximately 264.2°C and a density of 1.026 g/cm³ . It is soluble in common organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .

The compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, polymers, and surfactants . Its electron-withdrawing chlorine substituent and steric effects from the methyl group influence its reactivity, making it a versatile building block for metal-catalyzed C–H functionalization reactions and other transformations .

Properties

IUPAC Name

N-[(3-chloro-2-methylphenyl)methyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN/c1-3-4-8-14-9-11-6-5-7-12(13)10(11)2/h5-7,14H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXQEWGIEGCFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C(=CC=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylbenzyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylbenzyl chloride and butan-1-amine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-chloro-2-methylbenzyl chloride is added dropwise to a solution of butan-1-amine in an appropriate solvent like ethanol or methanol. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

    Purification: The product is purified by techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylbenzyl)butan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzyl ring can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction Reactions: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of N-(3-hydroxy-2-methylbenzyl)butan-1-amine.

    Oxidation: Formation of N-(3-chloro-2-methylbenzyl)butan-1-imine.

    Reduction: Formation of this compound derivatives.

Scientific Research Applications

N-(3-Chloro-2-methylbenzyl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylbenzyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-Chlorobenzyl)butan-1-amine (CAS: 16183-35-0)

  • Structure : Chlorine at the 3-position of the benzyl group.
  • Molecular Weight : 197.7 g/mol.
  • Boiling Point : 264.2°C.
  • Reactivity : The meta-chloro substituent induces moderate electron withdrawal, enhancing stability in nucleophilic reactions .

N-(4-Chlorobenzyl)butan-1-amine (CAS: Not specified)

  • Structure : Chlorine at the 4-position.
  • Molecular Weight : 197.7 g/mol.
  • Boiling Point : Similar to the 3-chloro derivative (~260–265°C).
  • Reactivity : The para-chloro group provides stronger electron withdrawal than meta-substitution, increasing acidity of the benzylic proton .

N-(2-Methylbenzyl)butan-1-amine (CAS: Not specified)

  • Structure : Methyl at the 2-position.
  • Molecular Weight : 191.32 g/mol.
  • Boiling Point : 220–222°C.
  • Reactivity : Steric hindrance from the ortho-methyl group reduces accessibility for reactions at the benzyl position, limiting its use in bulky substrates .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility
This compound 197.7 264.2 1.026 Ethanol, CHCl₃, DMSO
N-(4-Methoxybenzyl)butan-1-amine 193.3 Not reported 0.89 Ethanol, CHCl₃
N-(2-Methylbenzyl)butan-1-amine 191.32 220–222 0.89 Common organic solvents
N-(Pyridin-3-ylmethyl)butan-1-amine 178.3 Not reported Not reported Polar aprotic solvents

Key Observations :

  • Chlorinated derivatives exhibit higher boiling points and densities compared to methyl- or methoxy-substituted analogs due to increased molecular polarity .
  • Methoxy-substituted amines (e.g., N-(4-methoxybenzyl)butan-1-amine) show enhanced solubility in polar solvents, attributed to the electron-donating methoxy group .

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